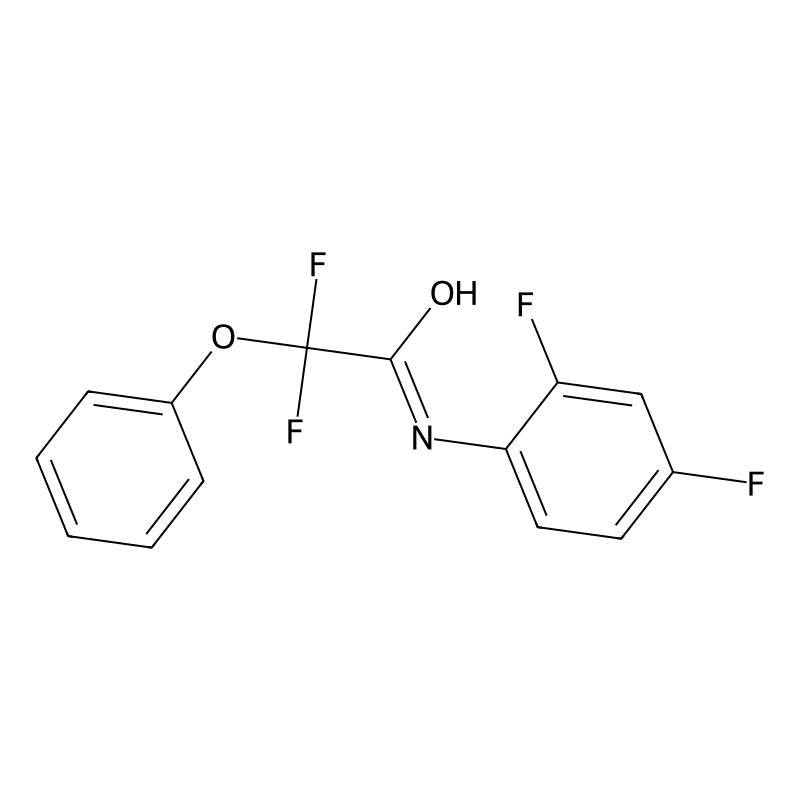

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Chemistry

Specific Scientific Field: The compound “N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide” is studied in the field of Chemistry, specifically in the area of synthetic procedures .

Summary of the Application: The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .

Methods of Application or Experimental Procedures: Crystals of the compound were grown from CH2Cl2 at room temperature . The crystal structure was determined using single-crystal X-ray diffraction methods at 294 (1) K in space group Pn (No. 7) .

Results or Outcomes: The compound is the second regular tri-fluorinated benzamide with the formula C13H8F3N1O1 to be reported and contrasts with the more common difluorinated and tetra-fluorinated analogues . In the compound, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .

Application in Medicinal Chemistry and Pharmaceuticals

Specific Scientific Field: The compound “N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide” is studied in the field of Medicinal Chemistry and Pharmaceuticals .

Summary of the Application: Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Structural analyses of fluorinated benzamides have increased, with advances demonstrated in the enormous increase in benzamide datasets, structures and published papers .

Methods of Application or Experimental Procedures: The compound is a part of the larger 18 isomer grid containing three sets of six FpXY, FmXY and FoXY isomers (where p, m, o are the para-, meta-, ortho- substitution of the monofluoro-substituted aromatic ring) .

Results or Outcomes: The compound is an isomer of the recently reported 2,3-difluorinated analogue Fo23 .

Application in Cancer Research

Specific Scientific Field: The compound “N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide” is studied in the field of Cancer Research .

Summary of the Application: The compound has been identified as a druggable candidate for mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1, with consequent anticancer implications .

Methods of Application or Experimental Procedures: The compound is used in the development of new drugs and therapies .

Results or Outcomes: The compound has shown potential in cancer research, specifically in the development of new drugs and therapies .

Application in Material Science

Specific Scientific Field: The compound “N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide” is studied in the field of Material Science .

Summary of the Application: The compound is used as a blocking reagent to modify the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .

Methods of Application or Experimental Procedures: The compound is applied to the surface of the epoxy thin films and reacts with the functional groups present .

Application in Structural Analysis

Specific Scientific Field: The compound “N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide” is studied in the field of Structural Analysis .

Summary of the Application: The compound is part of a larger 18 isomer grid containing three sets of six FpXY, FmXY, and FoXY isomers (where p, m, o are the para-, meta-, ortho- substitution of the monofluoro-substituted aromatic ring) .

Methods of Application or Experimental Procedures: The compound is synthesized and its structure is analyzed using single-crystal X-ray diffraction methods .

Results or Outcomes: The compound is an isomer of the recently reported 2,3-difluorinated analogue Fo23 . The analysis of its structure contributes to the understanding of the structural properties of fluorinated benzamides .

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide is a fluorinated organic compound with the molecular formula . It has attracted significant attention in various scientific fields due to its unique structural characteristics, which include multiple fluorine substituents that enhance its chemical stability and biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in drug development and as a building block for synthesizing more complex fluorinated compounds.

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

- Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in dry ether.

- Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Formation of amines or alcohols.

- Substitution: Formation of various substituted derivatives depending on the nucleophile used.

- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Formation of amines or alcohols.

- Substitution: Formation of various substituted derivatives depending on the nucleophile used.

The biological activity of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide has been a focus of research, particularly regarding its potential antimicrobial and anticancer properties. The presence of fluorine atoms enhances its binding affinity to specific molecular targets, such as enzymes or receptors. This interaction often leads to inhibition of enzyme activity or modulation of receptor function, making it a candidate for drug development.

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide typically involves a condensation reaction between 2,4-difluoroaniline and 2,2-difluoro-2-phenoxyacetyl chloride. The reaction is conducted in an inert solvent like dichloromethane at room temperature, using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method yields the compound in high purity and yield.

Industrial Production Methods

For industrial applications, the synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency during production.

N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide has diverse applications across various fields:

- Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

- Biology: Studied for potential antimicrobial and anticancer properties.

- Medicine: Investigated for use in drug development, particularly as enzyme inhibitors and receptor modulators.

- Industry: Applied in developing advanced materials with high thermal stability and resistance to chemical degradation.

Interaction studies have shown that N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide interacts with specific molecular targets such as acetylcholinesterase enzymes. These interactions can lead to significant biological effects, including the inhibition of cell proliferation pathways associated with cancer progression. The compound's unique structure allows it to effectively bind to these targets due to enhanced selectivity provided by the fluorine atoms .

Several compounds exhibit structural similarities to N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide | Contains dichlorophenyl instead of difluorophenyl | Different halogen substitution pattern affecting biological activity |

| N-(2-fluorophenyl)-2,2-difluoroacetamide | Contains only one fluorine on phenyl ring | Less fluorination may reduce binding affinity |

| N-(3-fluorophenyl)-3-fluoroacetamide | Three fluorine atoms but different positioning | Potentially different reactivity due to position of substituents |

The uniqueness of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide lies in its tri-fluorinated structure which enhances its stability and biological activity compared to other similar compounds that may have fewer or differently positioned fluorine atoms. This compound's distinct properties make it a valuable candidate for further research in medicinal chemistry and material science .